5-Cyano-2-iodobenzoic acid
Overview
Description
5-Cyano-2-iodobenzoic acid is a chemical compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4INO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature .Safety and Hazards
The safety information for 5-Cyano-2-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, serve as efficient organocatalysts and reagents for various reactions .
Mode of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used as catalysts and reagents in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Biochemical Pathways
It is known that similar compounds, such as 2-iodosobenzoic acid, are involved in various reactions, which suggests that they may affect multiple biochemical pathways .
Result of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used as catalysts and reagents in various reactions, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used in aqueous solution under mild conditions at room temperature , suggesting that they may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
5-cyano-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRFNJFSDWXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621449 | |
Record name | 5-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219841-92-6 | |
Record name | 5-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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